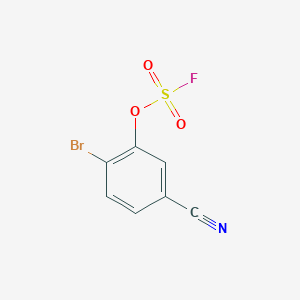

1-Bromo-4-cyano-2-fluorosulfonyloxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

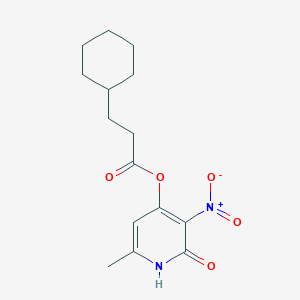

The molecular structure of this compound would be based on the benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds. The bromo, cyano, and fluorosulfonyloxy groups would be attached to the carbon atoms in the 1, 4, and 2 positions, respectively .Physical and Chemical Properties Analysis

Without specific data, I can only speculate on the properties of this compound. It’s likely to be a solid at room temperature, given the presence of the benzene ring. The different functional groups would give it unique chemical properties, such as reactivity with certain other chemicals .Aplicaciones Científicas De Investigación

1. Application in Fluorosulfonylation

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a compound structurally similar to 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene, has been developed as a new fluorosulfonylation reagent. This reagent, with its three addressable handles (vinyl, bromide, and sulfonyl fluoride), functions as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. It's used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

2. Role in Synthesis of Triazines

N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), related to the bromo and sulfonyl groups in this compound, are used as catalysts for synthesizing 3,5,6-trisubstituted-1,2,4-triazines from readily available acid hydrazides, ammonium acetate, and dicarbonyl compounds. This occurs at 100 °C in good to excellent yields under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).

3. Electrolyte Additive for Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene (BFMB), sharing structural similarities with this compound, is used as a bi-functional electrolyte additive for lithium-ion batteries. It shows potential in enhancing battery safety by providing overcharge protection and fire retardancy without affecting the normal cycle performance of the batteries. The additive can form a polymer film at 4.6 V, preventing voltage rise when overcharging, and enhances the thermal stability of lithium-ion batteries (Zhang, 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-cyano-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXZCHNFEMYHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OS(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2751310.png)

![Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride](/img/structure/B2751312.png)

![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)

![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)